molecular formula C23H21N3O3 B2407118 1-Benzyl-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea CAS No. 1203083-17-3

1-Benzyl-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea

Cat. No.: B2407118
CAS No.: 1203083-17-3
M. Wt: 387.439
InChI Key: TVILROAWIOQNKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group attached to a urea moiety, which is further connected to a substituted oxazepine ring system. Its intricate structure makes it a subject of interest for researchers exploring new chemical entities for pharmaceutical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea typically involves multi-step organic reactions. One common approach is the reaction of 8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl isocyanate with benzylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane or toluene is common.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation can also be employed to accelerate reaction rates and improve product purity. The choice of catalysts and reagents is crucial to achieving high selectivity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

  • Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

1-Benzyl-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea has shown promise in several scientific research areas:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may have biological activity that could be explored for potential therapeutic uses.

  • Medicine: Its derivatives could be investigated for pharmaceutical applications, such as developing new drugs.

  • Industry: The compound's unique properties may be useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-Benzyl-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological responses.

Comparison with Similar Compounds

1-Benzyl-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea can be compared to other similar compounds, such as:

  • Imidazole derivatives: These compounds share structural similarities and may have overlapping biological activities.

  • Indole derivatives: These compounds also contain aromatic rings and can exhibit similar biological properties.

  • Oxazepine derivatives: Compounds with similar oxazepine rings may have comparable chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzyl group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

1-benzyl-3-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-15-8-10-21-19(12-15)26(2)22(27)18-13-17(9-11-20(18)29-21)25-23(28)24-14-16-6-4-3-5-7-16/h3-13H,14H2,1-2H3,(H2,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVILROAWIOQNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)NCC4=CC=CC=C4)C(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.